molecular formula C13H18O4 B13659840 5-(3,5-dimethoxyphenyl)pentanoic Acid

5-(3,5-dimethoxyphenyl)pentanoic Acid

Cat. No.: B13659840
M. Wt: 238.28 g/mol
InChI Key: KZUKXEALPOODOX-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxyphenyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone substituted with a 3,5-dimethoxyphenyl group. This compound is notable for its role as an intermediate in pharmaceutical synthesis, such as in the preparation of AZD 4547, a targeted anticancer agent . Its antimycobacterial properties have been indirectly inferred from studies on structurally related carboxylic acids .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

5-(3,5-dimethoxyphenyl)pentanoic acid

InChI

InChI=1S/C13H18O4/c1-16-11-7-10(8-12(9-11)17-2)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15)

InChI Key

KZUKXEALPOODOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCCCC(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethoxyphenyl)pentanoic acid typically involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxyphenyl)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Halogenation or nitration of the aromatic ring

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst

Major Products

    Oxidation: 5-(3,5-Dimethoxyphenyl)pentan-2-one

    Reduction: 5-(3,5-Dimethoxyphenyl)pentanol

    Substitution: 5-(3,5-Dichlorophenyl)pentanoic acid

Scientific Research Applications

5-(3,5-Dimethoxyphenyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxyphenyl)pentanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses

Comparison with Similar Compounds

Substituted Phenylpentanoic Acids

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
5-(3,5-Dimethoxyphenyl)pentanoic acid Methoxy (3,5) C₁₃H₁₈O₅ Intermediate in drug synthesis; lipophilic
5-(3,5-Dimethylphenoxy)pentanoic acid Methyl (3,5), phenoxy C₁₃H₁₈O₃ Increased metabolic stability due to methyl groups; synthetic intermediate
5-(4-Methoxy-3,5-dimethylphenyl)-5-oxo-pentanoic acid Methoxy (4), methyl (3,5), ketone C₁₅H₂₀O₅ Ketone group introduces reactivity (e.g., tautomerism); pharmaceutical applications
5-(3,5-Dichlorophenyl)-5-oxopentanoic acid Chloro (3,5), ketone C₁₁H₁₀Cl₂O₃ Higher electronegativity; safety concerns (toxic by inhalation)
5-(4-Hydroxyphenyl)pentanoic acid Hydroxyl (4) C₁₁H₁₄O₃ Reduced lipophilicity due to polar hydroxyl; limited membrane permeability

Key Observations :

  • Methoxy vs.
  • Chloro Substitution : The dichloro derivative (CAS 172168-00-2) exhibits higher reactivity and toxicity, limiting its therapeutic use despite structural similarity .
  • Ketone Functionalization: The 5-oxo group in analogs like 5-(4-methoxy-3,5-dimethylphenyl)-5-oxo-pentanoic acid introduces keto-enol tautomerism, which may influence binding to biological targets .

Chain-Length Variants

  • 3-(3,5-Dimethoxyphenyl)propionic acid: A shorter-chain analog (C₁₁H₁₄O₄) synthesized via aldol condensation. Used in the same pathway as this compound but with reduced steric bulk, favoring easier synthetic modification .
  • Valeric Acid (Pentanoic Acid): The unsubstituted parent compound (C₅H₁₀O₂) lacks aromatic groups, resulting in weaker antimicrobial activity compared to its substituted derivatives .

Functional Group Analogs

  • 5-(30,50-Dihydroxyphenyl)-pentanoic Acid: Hydroxyl groups replace methoxy, increasing polarity and reducing antimycobacterial efficacy due to decreased lipophilicity .
  • Ethyl 2-cyano-5-(3,5-dimethoxyphenyl)-3-oxopentanoate: An ester derivative with a cyano group, highlighting the versatility of the core structure in generating intermediates for drug discovery .

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